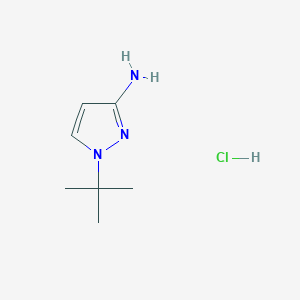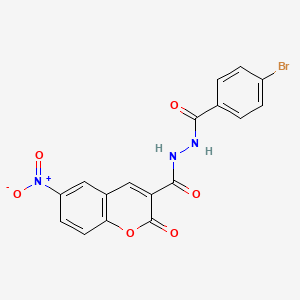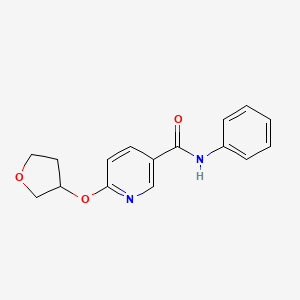
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide is a compound that belongs to the class of pyridine sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . The compound has been studied for its potential use in medicinal chemistry, particularly in the development of novel drugs.
Méthodes De Préparation
The synthesis of 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves several steps. One common method includes the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with ®-1-phenylethan-1-amine or (S)-1-phenylethan-1-amine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can be used to convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its inhibitory activity against PI3K, it has been investigated for its antitumor properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as PI3K. By inhibiting PI3K, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide can be compared with other pyridine sulfonamide derivatives, such as:
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar biological activities and has been studied for its antitumor properties.
Pyridine-3-sulfonamide derivatives: These compounds have been explored as inhibitors of various kinases and have shown potential in medicinal chemistry.
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-10(11-6-3-2-4-7-11)16-19(17,18)12-8-5-9-15-13(12)14/h2-10,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQFWYAAXZWSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)



![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)

![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)



